

5-Bromo-6-fluorobenzo[d]thiazol-2-amine molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2850607

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthetic pathway with mechanistic insights, key chemical transformations, and its strategic application in the synthesis of complex molecules.

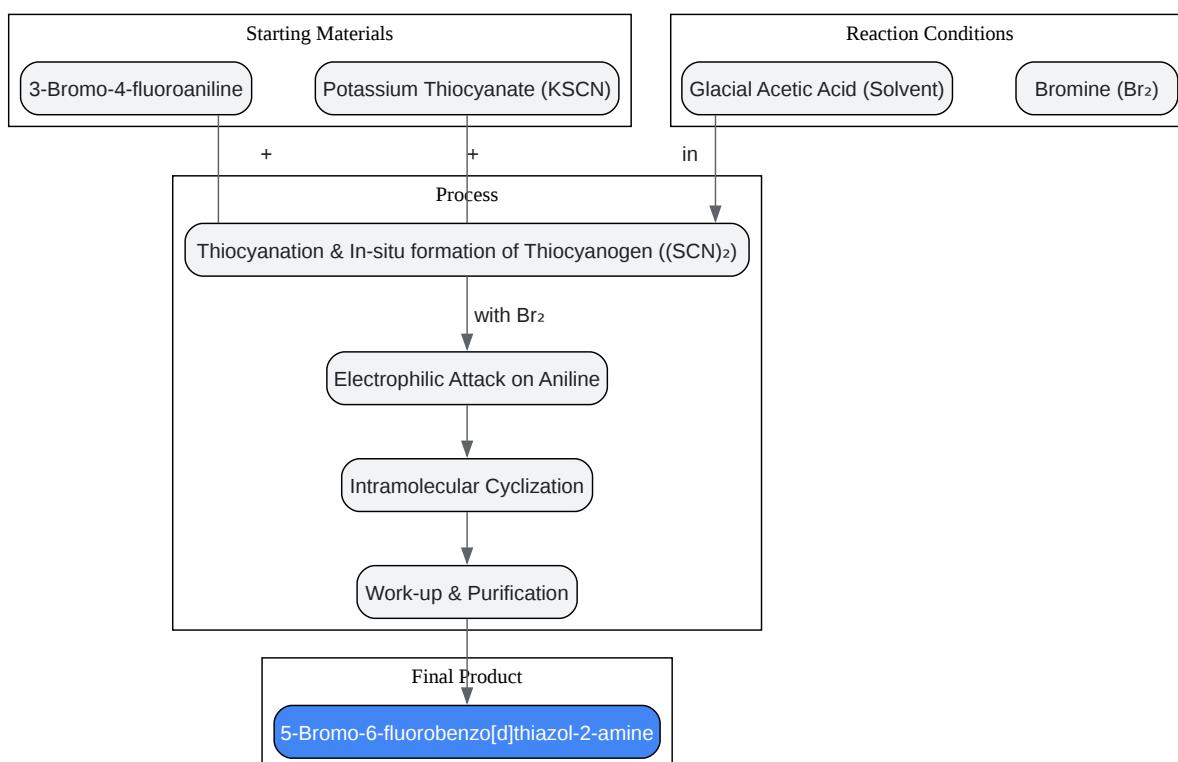
Introduction: The Strategic Importance of a Halogenated Benzothiazole

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial fields.^{[1][2][3]} The strategic incorporation of halogen atoms, specifically fluorine and bromine, into this scaffold significantly enhances its utility. Fluorine can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, while bromine provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions.^{[1][4]}

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a prime example of such a strategically functionalized molecule. Its unique substitution pattern—an amine at the 2-position, fluorine at the 6-position, and bromine at the 5-position—makes it a high-value precursor for constructing diverse molecular libraries and developing novel therapeutic candidates.^[4] This guide offers a detailed exploration of this compound, from its synthesis to its application.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and computed properties of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** are summarized below.


Property	Value	Source
Molecular Weight	247.09 g/mol	[4] [5]
Molecular Formula	C ₇ H ₄ BrFN ₂ S	[4]
CAS Number	1160789-91-2	[4] [5]
IUPAC Name	5-bromo-6-fluoro-1,3-benzothiazol-2-amine	N/A
InChI Key	RPCKLZZTGOIHCJ-UHFFFAOYSA-N	N/A
Purity	Typically 95% to 98%	[4]
Appearance	(Varies, typically a solid)	N/A

Synthesis and Mechanistic Rationale

The most reliable and regioselective synthesis of 2-aminobenzothiazoles begins with an appropriately substituted aniline precursor.^{[1][4]} This approach ensures the final positions of the substituents on the benzene ring are predetermined, avoiding the formation of unwanted isomers that can occur with direct halogenation of the benzothiazole core.

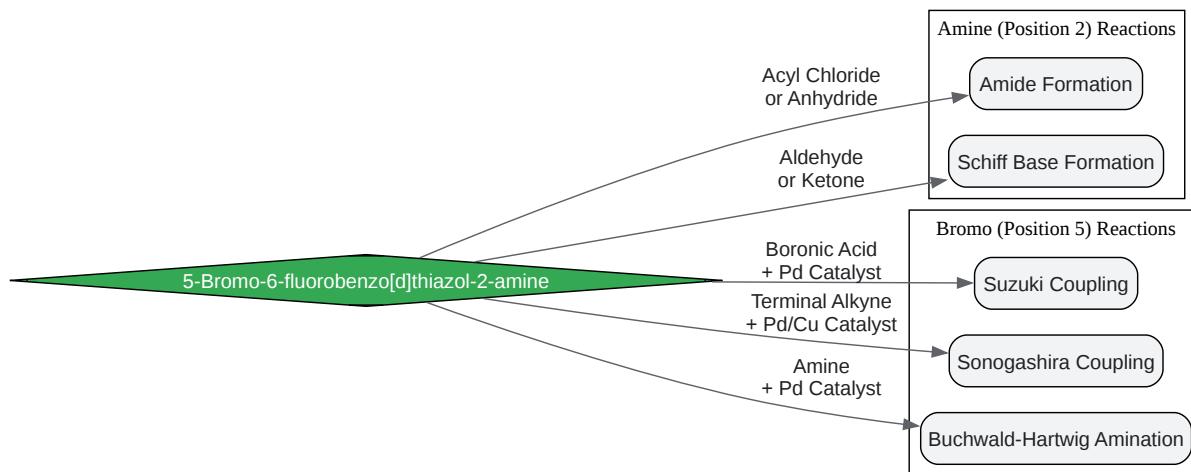
For **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**, the logical starting material is 3-bromo-4-fluoroaniline. The synthesis proceeds via an electrophilic cyclization reaction with a thiocyanate

salt in the presence of bromine.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**.

Detailed Experimental Protocol


This protocol is a representative procedure based on established methods for synthesizing halogenated 2-aminobenzothiazoles.[\[1\]](#)[\[6\]](#)

- **Reagent Preparation:** In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-bromo-4-fluoroaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
- **Reaction Initiation:** Cool the mixture to 0-5°C in an ice bath.
- **Bromine Addition:** Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
 - **Causality Insight:** The slow, chilled addition of bromine is critical. It controls the rate of formation of the highly reactive electrophile, thiocyanogen ((SCN)₂), preventing side reactions and ensuring safety.
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for an additional 8-12 hours to ensure the reaction goes to completion.
- **Product Isolation (Work-up):** Pour the reaction mixture into a large volume of ice water. The crude product will precipitate out of the solution.
- **Purification:** Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
 - **Self-Validation:** The purity of the final compound should be confirmed by analytical methods such as HPLC, LC-MS, and NMR as described in Section 5.

Key Chemical Transformations and Applications

The utility of **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** lies in the distinct reactivity of its functional groups. The 2-amino group and the 5-bromo substituent serve as orthogonal

synthetic handles for further molecular elaboration.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for derivatization.

A. Reactions at the 2-Amino Group

The primary amine is nucleophilic and can readily undergo reactions such as acylation and condensation.

- **Amidation:** Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce new side chains and modulate biological activity.^[4]
- **Schiff Base Formation:** Condensation with aldehydes or ketones forms imines (Schiff bases), which are versatile intermediates for synthesizing various heterocyclic systems.^{[4][7]}

B. Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.^[4]

- Suzuki Coupling: Reaction with a boronic acid or ester introduces a new aryl or alkyl group, enabling the synthesis of biaryl compounds.
- Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl group, a key functional group in many bioactive molecules.
- Buchwald-Hartwig Amination: Reaction with an amine introduces a new nitrogen-based substituent.

These transformations allow for the systematic exploration of the chemical space around the benzothiazole core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized **5-Bromo-6-fluorobenzo[d]thiazol-2-amine**, a suite of analytical techniques is employed.

- Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to 247.09 g/mol. The isotopic pattern will be characteristic of a molecule containing one bromine atom.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Will show signals corresponding to the aromatic protons and the amine protons. The coupling patterns and chemical shifts confirm the substitution pattern.
 - ^{13}C NMR: Will show signals for each unique carbon atom in the molecule.
 - ^{19}F NMR: Will show a signal confirming the presence and chemical environment of the fluorine atom.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A pure sample will ideally show a single major peak.

Vendors often provide access to analytical data like NMR and HPLC to validate the quality of their products.[\[8\]](#)

Safety, Handling, and Storage

As a laboratory chemical, **5-Bromo-6-fluorobenzo[d]thiazol-2-amine** requires careful handling in a controlled environment.

- Handling: Use in a well-ventilated area or a chemical fume hood.[\[9\]](#) Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[\[10\]](#)[\[11\]](#) Avoid breathing dust or vapors.[\[10\]](#)
- Storage: Store in a tightly sealed container in a dry, dark, and cool place.[\[4\]](#) Recommended storage temperature is often 2-8°C.[\[4\]](#)
- Incompatibilities: Keep away from strong oxidizing agents.[\[10\]](#)
- Decomposition: Thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), sulfur oxides, and hydrogen halides.[\[10\]](#)

This compound is strictly for research and development purposes and is not intended for human or veterinary use.[\[4\]](#)

Conclusion

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is more than just a chemical with a specific molecular weight. It is a strategically designed building block that provides medicinal chemists with multiple avenues for molecular diversification. Its pre-installed halogen atoms offer both a means to modulate physicochemical properties and a gateway to a vast chemical space through robust and well-understood chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. Buy 2-Bromo-5-fluorobenzo[d]thiazol-6-ol [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-6-fluorobenzo[d]thiazol-2-amine | 1160789-91-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. derpharmacemica.com [derpharmacemica.com]
- 8. 1160789-91-2|5-Bromo-6-fluorobenzo[d]thiazol-2-amine|BLD Pharm [bldpharm.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- To cite this document: BenchChem. [5-Bromo-6-fluorobenzo[d]thiazol-2-amine molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2850607#5-bromo-6-fluorobenzo-d-thiazol-2-amine-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com